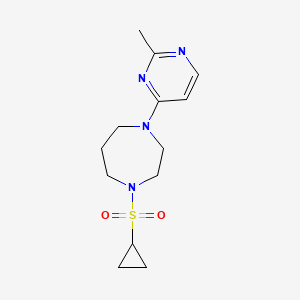
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a pyrimidine ring, and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Diazepane Ring Formation: The diazepane ring is typically formed through a cyclization reaction involving diamines and dihalides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression. The diazepane ring can modulate receptor activity, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-diazepane: Unique due to the combination of cyclopropane, sulfonyl, pyrimidine, and diazepane rings.
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-piperazine: Similar but with a piperazine ring instead of a diazepane ring.
1-(Cyclopropanesulfonyl)-4-(2-methylpyrimidin-4-yl)-1,4-oxazepane: Similar but with an oxazepane ring instead of a diazepane ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N4O2S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
1-cyclopropylsulfonyl-4-(2-methylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C13H20N4O2S/c1-11-14-6-5-13(15-11)16-7-2-8-17(10-9-16)20(18,19)12-3-4-12/h5-6,12H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
XQRWBBUBYLCUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,9R,11R,12R)-10,14,17-trimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B15120832.png)
![N-ethyl-6-methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120844.png)

![4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15120854.png)
![3-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B15120866.png)
![4-[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15120869.png)
![5-Bromo-2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B15120872.png)
![8-bromo-4-{[(2-chlorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15120886.png)
![N-[1-(5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120891.png)
![6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120897.png)
![N-[1-(2-tert-butylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120902.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120905.png)
![4-[(4-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120922.png)
![5-Fluoro-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15120925.png)
